molecular formula C7H12BrN3O2S B13233717 (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide

Cat. No.: B13233717
M. Wt: 282.16 g/mol
InChI Key: AKJDQMWGWRCNDE-UHFFFAOYSA-N
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Description

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide typically involves the reaction of 4-bromo-1-ethyl-3-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce oxidized pyrazole derivatives .

Scientific Research Applications

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-ethyl-1H-pyrazole
  • 3-Bromo-1-methyl-1H-pyrazole
  • 5-Bromo-1-methyl-1H-pyrazole
  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile

Uniqueness

(4-Bromo-1-ethyl-3-methyl-1H-pyrazol-5-YL)methanesulfonamide stands out due to its methanesulfonamide group, which imparts unique chemical properties and reactivity. This functional group enhances the compound’s solubility and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C7H12BrN3O2S

Molecular Weight

282.16 g/mol

IUPAC Name

(4-bromo-2-ethyl-5-methylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C7H12BrN3O2S/c1-3-11-6(4-14(9,12)13)7(8)5(2)10-11/h3-4H2,1-2H3,(H2,9,12,13)

InChI Key

AKJDQMWGWRCNDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)CS(=O)(=O)N

Origin of Product

United States

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